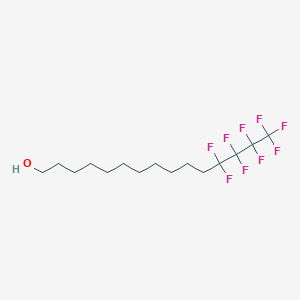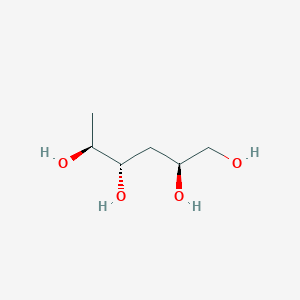
(2S,4S,5S)-hexane-1,2,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S)-hexane-1,2,4,5-tetrol is an organic compound with the molecular formula C6H14O4 It is a stereoisomer of hexane tetrol, characterized by the specific spatial arrangement of its hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-hexane-1,2,4,5-tetrol typically involves the selective reduction of hexane derivatives. One common method is the reduction of hexane-1,2,4,5-tetraone using sodium borohydride (NaBH4) under mild conditions. The reaction proceeds as follows:
C6H10O4+4NaBH4+4H2O→C6H14O4+4NaBO2+4H2
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of hexane-1,2,4,5-tetraone using a palladium catalyst. This method allows for large-scale production with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S,5S)-hexane-1,2,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexane-1,2,4,5-tetraone using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of hexane-1,2,4,5-tetrol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in aqueous solution.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products
Oxidation: Hexane-1,2,4,5-tetraone.
Reduction: Various hexane-1,2,4,5-tetrol derivatives.
Substitution: Hexane derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,4S,5S)-hexane-1,2,4,5-tetrol is used as a chiral building block for the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of stereochemistry on biological activity. It serves as a model compound for understanding the interactions between chiral molecules and biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its hydroxyl groups make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of (2S,4S,5S)-hexane-1,2,4,5-tetrol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R,5R)-hexane-1,2,4,5-tetrol
- (2S,4R,5S)-hexane-1,2,4,5-tetrol
- (2R,4S,5R)-hexane-1,2,4,5-tetrol
Uniqueness
(2S,4S,5S)-hexane-1,2,4,5-tetrol is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereoisomer exhibits distinct physical and chemical properties compared to its counterparts, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
4221-05-0 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3S,5S,6S)-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m0/s1 |
Clé InChI |
KYPWIZMAJMNPMJ-NNXAEHONSA-N |
SMILES |
CC(C(CC(CO)O)O)O |
SMILES isomérique |
C[C@H]1[C@H](C[C@@H](C(O1)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)
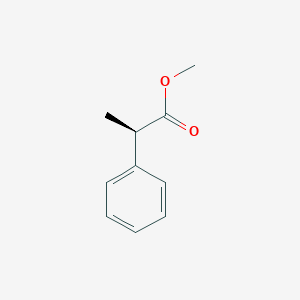
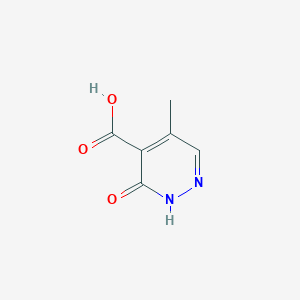
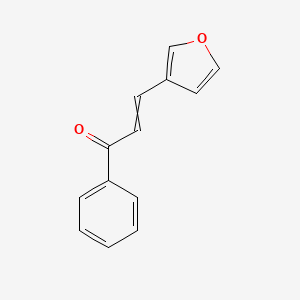

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

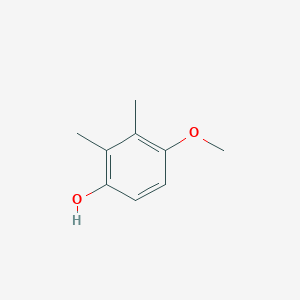
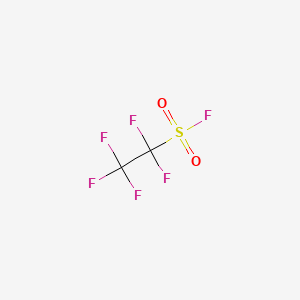
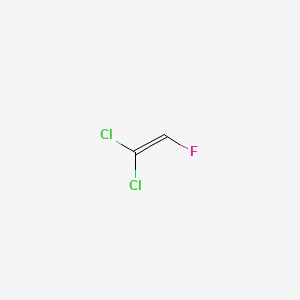
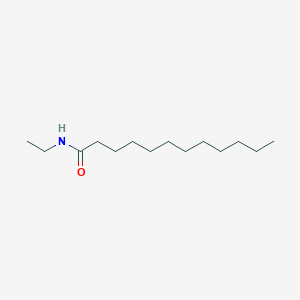
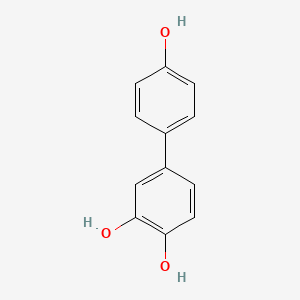
![(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B3031449.png)
